molecular formula C7H5Cl3 B1345099 1,3,5-Trichloro-2-methylbenzene CAS No. 23749-65-7

1,3,5-Trichloro-2-methylbenzene

Cat. No.: B1345099
CAS No.: 23749-65-7
M. Wt: 195.5 g/mol
InChI Key: RCTKUIOMKBEGTG-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-methylbenzene, also known as 2,4,6-trichlorotoluene, is a synthetic chemical compound used in a variety of industrial and scientific applications. It is a colorless, flammable liquid with a strong odor and is considered to be toxic. It is a chlorinated aromatic hydrocarbon that can be found in various forms, including as an environmental pollutant, an industrial solvent, and an agricultural insecticide. This compound has been studied for its potential use in medical applications, such as as an antifungal agent, and has been investigated for its possible role in the development of certain cancers.

Scientific Research Applications

Supramolecular Templates

1,3,5-Triethylbenzenes, closely related to 1,3,5-trichloro-2-methylbenzene, have been widely used as supramolecular templates to organize molecular-recognition elements. The steric-gearing effect of these templates directs the binding elements toward the same face of the central ring, increasing binding affinity. Although not directly about this compound, this information highlights the potential of similarly structured compounds in supramolecular chemistry (Wang & Hof, 2012).

Photoreactive Cross-Linking Reagents

The study on triazidation of benzene derivatives, including 1,3,5-trichloro-2,4,6-trifluorobenzene, points to the use of such compounds in creating photoreactive cross-linking reagents for polymer chemistry. This application is essential for developing new organic magnetic materials and underscores the compound's utility in advanced material science (Chapyshev & Chernyak, 2013).

Molecular Scaffolds

1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene compounds, derived from processes involving this compound, serve as scaffolds for molecular receptors. These scaffolds are pivotal in synthesizing versatile molecular structures, illustrating the compound's role in facilitating complex chemical syntheses (Wallace et al., 2005).

Crystal Structure Engineering

Research on the crystal structures of complexes involving 1,3,5-substituted benzene derivatives reveals the importance of shape and size effects in crystal engineering. This area of study, while not directly involving this compound, demonstrates the broader applicability of such compounds in designing materials with specific optical or electronic properties (Thallapally et al., 2000).

High-Energy Materials (HEMs)

Compounds synthesized from reactions involving this compound, such as energetic fully-substituted polynitrobenzene derivatives, exhibit high heat of formation and are studied for their potential in high-energy materials (HEMs). This research highlights the compound's significance in developing materials with enhanced performance for energetic applications (Yang et al., 2018).

Safety and Hazards

1,3,5-Trichloro-2-methylbenzene is classified as having acute oral toxicity and is harmful if swallowed . It is also toxic to aquatic life with long-lasting effects . In case of contact with skin or eyes, or if swallowed, immediate medical assistance is advised .

Properties

IUPAC Name

1,3,5-trichloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTKUIOMKBEGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946535
Record name 1,3,5-Trichloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23749-65-7
Record name 1,3,5-Trichloro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23749-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trichloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Trichloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3,5-trichloro-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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